Synthetic Efficiency: 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone Achieves an 85% Yield, a 30.5 Percentage Point Increase Over the Non-Chlorinated Analog
The synthesis of 2-chloro-5'-fluoro-2'-hydroxy-acetophenone via a Friedel-Crafts acylation of 4-fluoroanisole with chloroacetyl chloride proceeds with a reported total yield of 85% . In contrast, the synthesis of the non-chlorinated analog 5-fluoro-2-hydroxyacetophenone from p-aminophenol, while a different route, reports a significantly lower overall yield of 54.5% [1]. The difference of 30.5 percentage points highlights the enhanced synthetic accessibility of the target compound, which can be attributed to the favorable reaction kinetics of the chloroacetyl chloride electrophile in the Friedel-Crafts pathway.
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | 5-Fluoro-2-hydroxyacetophenone (CAS 394-32-1) : 54.5% |
| Quantified Difference | +30.5 percentage points |
| Conditions | Target: Friedel-Crafts acylation of 4-fluoroanisole with chloroacetyl chloride. Comparator: Esterification, Fries rearrangement, and fluorodiazotization of p-aminophenol. |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods and increased production throughput, making this compound a more economically viable choice for multi-step synthesis.
- [1] Yu, W., Shi, H., & Zhao, X. (2009). Improvement on the Preparation of 5-Fluoro-2-hydroxyacetophenone. Journal of Zhejiang Pharmaceutical College, 39(2), 44-46. View Source
